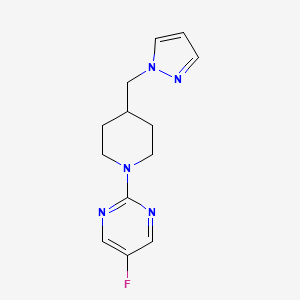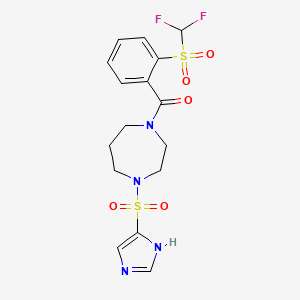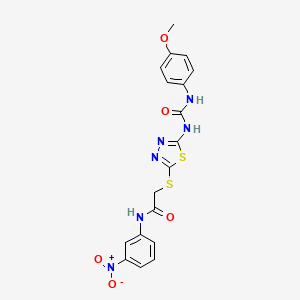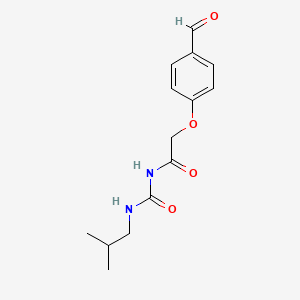
SMR000150761
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a carbamoyl group
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and carbamoyl intermediates. One common synthetic route involves the following steps:
Preparation of 4-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.
Formation of 4-formylphenoxyacetic acid: This involves the reaction of 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(4-formylphenoxy)acetamide: This step involves the reaction of 4-formylphenoxyacetic acid with ammonia or an amine to form the amide.
Formation of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: The final step involves the reaction of 2-(4-formylphenoxy)acetamide with isobutyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic residues in proteins, while the carbamoyl group could participate in hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can be compared with other similar compounds such as:
2-(4-formylphenoxy)acetamide: Lacks the carbamoyl group, which could affect its reactivity and interactions.
2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a hydroxyl group instead of a formyl group, which could affect its chemical properties and biological activity.
2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a carboxyl group instead of a formyl group, which could affect its solubility and reactivity.
The uniqueness of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide lies in its specific combination of functional groups, which could confer unique reactivity and interactions compared to similar compounds.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(2)7-15-14(19)16-13(18)9-20-12-5-3-11(8-17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPYVCDTDHKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
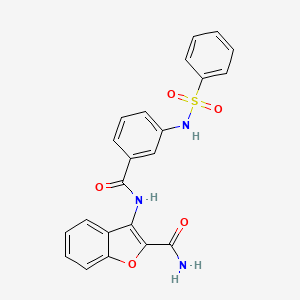
![(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2433588.png)
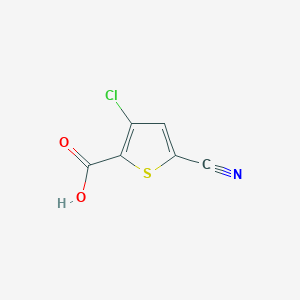
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2433593.png)

![Methyl 2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-methylpropanoate](/img/structure/B2433596.png)
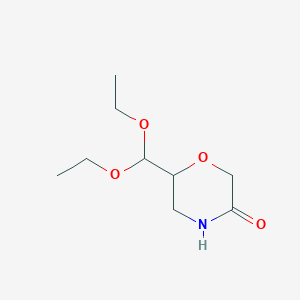

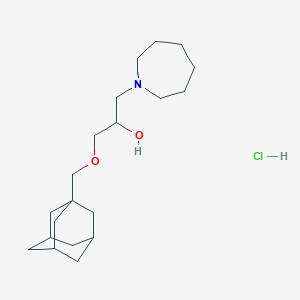
![N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2433602.png)
